molecular formula C11H9BrN2O2 B6166197 methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate CAS No. 223527-02-4

methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B6166197
CAS RN: 223527-02-4
M. Wt: 281.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2 . It is a pyrazole derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus, such as in methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . There are several methods reported for the synthesis of pyrazoles, including the reaction of diarylhydrazones and vicinal diols , and the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .


Molecular Structure Analysis

The molecular structure of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted at the 3-position with a bromo group, at the 1-position with a phenyl group, and at the 5-position with a carboxylate group .


Chemical Reactions Analysis

Pyrazoles, including methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions , and can be formed from the oxidation of pyrazoline intermediates . They can also be formed from the reaction of 1,3-diols with arylhydrazines .


Physical And Chemical Properties Analysis

Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate has a molecular weight of 281.109 g/mol . It has a predicted boiling point of 329.5±22.0 °C and a predicted density of 1.781±0.06 g/cm3 .

Mechanism of Action

While the specific mechanism of action for methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is not mentioned in the retrieved sources, pyrazole derivatives are known to have a wide range of biological activities . For instance, 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Future Directions

Pyrazole derivatives, including methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate, continue to be of interest in various fields of science due to their wide range of applications . Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new pyrazole-based compounds for various applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate involves the bromination of methyl 3-phenyl-1H-pyrazole-5-carboxylate followed by esterification with bromine and then reaction with phenyl magnesium bromide.", "Starting Materials": [ "Methyl 3-phenyl-1H-pyrazole-5-carboxylate", "Bromine", "Phenyl magnesium bromide" ], "Reaction": [ "Step 1: Bromination of methyl 3-phenyl-1H-pyrazole-5-carboxylate with bromine in the presence of a catalyst such as iron or aluminum bromide to yield methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate.", "Step 2: Esterification of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate with bromine in the presence of a base such as sodium hydroxide to yield the corresponding carboxylic acid.", "Step 3: Reaction of the carboxylic acid with phenyl magnesium bromide in the presence of a catalyst such as copper iodide to yield the final product, methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate." ] }

CAS RN

223527-02-4

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.1

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.